Cas no 1805858-70-1 (Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate)

Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C15H20O5/c1-4-19-13-10-11(7-9-14(16)18-3)6-8-12(13)15(17)20-5-2/h6,8,10H,4-5,7,9H2,1-3H3
- InChI Key: NHNSAUHMMKMEHH-UHFFFAOYSA-N
- SMILES: O(CC)C1=C(C(=O)OCC)C=CC(=C1)CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 315
- Topological Polar Surface Area: 61.8
- XLogP3: 2.6
Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004546-1g |
Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate |
1805858-70-1 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015004546-500mg |
Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate |
1805858-70-1 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
Alichem | A015004546-250mg |
Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate |
1805858-70-1 | 97% | 250mg |
480.00 USD | 2021-06-21 |
Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate
Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805858-70-1): A Comprehensive Overview
Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate, identified by its CAS number 1805858-70-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic structure and functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The presence of both ethoxy and 3-methoxy-3-oxopropyl substituents contributes to its versatility, enabling diverse chemical modifications and applications in medicinal chemistry.
The structural framework of Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate features a benzoate core, which is a well-established scaffold in drug design due to its favorable pharmacokinetic properties and biological activity. The benzoate moiety is particularly recognized for its role in enhancing the solubility and metabolic stability of pharmaceutical compounds. Additionally, the ethoxy group at the 2-position and the 3-methoxy-3-oxopropyl group at the 4-position introduce specific electronic and steric effects that can modulate the compound's interactions with biological targets.
In recent years, Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate has been explored as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features have made it a candidate for further derivatization to develop compounds with potential therapeutic applications. For instance, researchers have utilized this compound in the synthesis of analogs targeting neurological disorders, where its aromatic system and functional groups play a crucial role in modulating receptor binding affinity and selectivity.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for drug candidates. The benzoate core, combined with the ethoxy and 3-methoxy-3-oxopropyl substituents, provides a scaffold that can be modified to achieve specific pharmacological effects. This flexibility has led to its incorporation in various research projects aimed at discovering new treatments for diseases such as cancer, inflammation, and neurodegenerative conditions.
A notable application of Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate is in the development of enzyme inhibitors. The compound's structure allows for precise tuning of its interactions with enzymatic targets, making it an effective tool for studying enzyme mechanisms and developing inhibitors with high specificity. For example, studies have demonstrated its utility in inhibiting certain cytochrome P450 enzymes, which are involved in drug metabolism and have implications for drug-drug interactions.
The synthesis of Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct its complex framework. These synthetic strategies not only showcase the compound's potential as a synthetic intermediate but also contribute to the broader field of organic chemistry by providing new insights into reaction mechanisms and synthetic pathways.
In conclusion, Ethyl 2-ethoxy-4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805858-70-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its role as a versatile intermediate, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the synthesis of bioactive molecules targeting various diseases.
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